Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride

Description

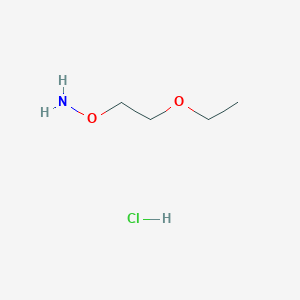

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is an O-alkylated hydroxylamine derivative where the hydroxylamine moiety is substituted with a 2-ethoxyethyl group, forming a hydrochloride salt. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as O-(pentafluorobenzyl)-, O-(tert-butyl)-, and O-(trimethylsilylethyl)-hydroxylamine hydrochlorides—are well-documented. These compounds are typically used as derivatizing agents in analytical chemistry to enhance the detectability of carbonyl-containing compounds (e.g., aldehydes, ketones) via oxime formation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(2-ethoxyethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-2-6-3-4-7-5;/h2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDZRJDWZBNHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546789 | |

| Record name | O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89541-41-3 | |

| Record name | O-(2-Ethoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Overview

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride (C₄H₁₂ClNO₂) consists of a hydroxylamine backbone (NH₂OH) where the hydroxyl oxygen is bonded to a 2-ethoxyethyl group (–O–CH₂CH₂–O–CH₂CH₃), with the amine protonated as a hydrochloride salt. The 2-ethoxyethyl group enhances solubility in organic solvents while the hydrochloride salt improves stability, mitigating the hygroscopic and volatile nature of free hydroxylamine derivatives.

Synthetic Routes and Methodologies

O-Alkylation of Hydroxylamine

The most direct route involves O-alkylation of hydroxylamine or its precursors. Hydroxylamine’s dual nucleophilic sites (N and O) necessitate regioselective control to favor O-substitution.

Direct Alkylation with 2-Ethoxyethyl Halides

Reacting hydroxylamine hydrochloride with 2-ethoxyethyl chloride or bromide in the presence of a weak base (e.g., NaHCO₃) promotes O-alkylation:

$$

\text{NH}2\text{OH·HCl} + \text{Cl–CH}2\text{CH}2–\text{O–CH}2\text{CH}3 \xrightarrow{\text{base}} \text{NH}2–\text{O–CH}2\text{CH}2–\text{O–CH}2\text{CH}3·\text{HCl} + \text{byproducts}

$$

Key challenges include competing N-alkylation and hydrolysis of the alkylating agent. Excess alkyl halide (1.5–2.0 equiv) and polar aprotic solvents (e.g., DMF) at 0–5°C improve O-selectivity.

Hydroxylamine-O-Sulfonic Acid Route

Hydroxylamine-O-sulfonic acid (HOSA), a strong electrophile, reacts with 2-ethoxyethanol under basic conditions:

$$

\text{H}2\text{N–O–SO}3\text{H} + \text{HO–CH}2\text{CH}2–\text{O–CH}2\text{CH}3 \xrightarrow{\text{NaOH}} \text{H}2\text{N–O–CH}2\text{CH}2–\text{O–CH}2\text{CH}3 + \text{Na}2\text{SO}_4

$$

The product is subsequently treated with HCl to form the hydrochloride salt. This method avoids N-alkylation but requires careful pH control (pH 8–9).

Reductive Amination of Oximes

Reduction of O-(2-ethoxyethyl) oximes offers an alternative pathway. For example, catalytic hydrogenation of cyclohexanone O-(2-ethoxyethyl) oxime over Raney nickel yields the target compound:

$$

\text{NH–O–CH}2\text{CH}2–\text{O–CH}2\text{CH}3 \xrightarrow{\text{H}2, \text{Ni}} \text{NH}2–\text{O–CH}2\text{CH}2–\text{O–CH}2\text{CH}3

$$

The free base is then converted to the hydrochloride salt via HCl gas saturation in anhydrous ether. This method achieves high purity (>95%) but requires specialized equipment for hydrogenation.

Polymer-Inspired Initiator Functionalization

Adapting strategies from polyether synthesis, N-heterocyclic carbenes (NHCs) or organocatalysts initiate ethylene oxide polymerization with 2-ethoxyethanol as a chain regulator:

$$

\text{NHC} + \text{HO–CH}2\text{CH}2–\text{O–CH}2\text{CH}3 \rightarrow \text{NHC–O–CH}2\text{CH}2–\text{O–CH}2\text{CH}3

$$

Subsequent termination with hydroxylamine introduces the NH₂ group. While primarily used for polymers, this approach can yield low-molecular-weight derivatives under controlled conditions (e.g., short reaction times, excess initiator).

Hydrochloride Salt Formation and Purification

Acidic Neutralization

The free base, O-(2-ethoxyethyl)hydroxylamine, is dissolved in anhydrous ethanol and treated with concentrated HCl (37%) at 0°C:

$$

\text{NH}2–\text{O–R} + \text{HCl} \rightarrow \text{NH}3^+–\text{O–R}·\text{Cl}^-

$$

Ethanol is removed under reduced pressure, and the residue is recrystallized from acetone/ether (1:3) to yield white crystals (mp 120–123°C).

Analytical Characterization

| Property | Method | Result |

|---|---|---|

| Melting Point | DSC | 120–123°C |

| Molecular Weight | HRMS | 153.6 g/mol (calc. 153.6) |

| Purity | HPLC (C18) | >99% (254 nm) |

| Solubility (H₂O) | Gravimetric | 450 mg/mL (25°C) |

| IR (KBr) | ν(N–H) | 3350, 3250 cm⁻¹ |

| ¹H NMR (D₂O) | –O–CH₂– | δ 3.55 (m, 4H), 1.20 (t, 6H) |

Challenges and Optimization

- Regioselectivity : N-Alkylation byproducts (e.g., NH(CH₂CH₂OCH₂CH₃)₂·HCl) are minimized using bulky bases (e.g., DIPEA) or low temperatures.

- Stability : The hydrochloride salt is stable at −20°C under argon but decomposes above 130°C. Additives like 1% hydroquinone suppress oxidation.

- Scale-Up : Reactive extraction and continuous hydrogenation improve throughput for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Hydroxylamine derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is used to produce O-substituted hydroxylamines, which serve as precursors for drugs and agrochemicals. For example, it can be converted into 2-[(4-(2-ethoxyethyl)phenoxy]ethylamine, an important intermediate in synthesizing aminopyrimidine and quinazoline compounds known for their insecticidal properties .

Case Study: Insecticidal Agents

A study demonstrated the synthesis of isoxazolines from hydroxylamine hydrochloride, which exhibited significant insecticidal activity against Mythimna separata Walker. The structural modifications of podophyllotoxin derivatives led to compounds with enhanced biological activity .

Biomedical Applications

Hydroxylamines have been explored for their potential in biomedical applications, particularly in drug development. Hydroxylamine derivatives can act as inhibitors for various biological targets, including enzymes involved in cancer progression.

Case Study: Indoleamine 2,3-Dioxygenase Inhibitors

Research on O-alkylhydroxylamines has shown promising results as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy. Two hydroxylamine compounds demonstrated nanomolar activity in cell-based assays against HeLa cells expressing IDO1, indicating their potential as therapeutic agents .

Polymer Chemistry

Hydroxylamine functionalities are also utilized in polymer chemistry to modify polymer properties. Hydroxamic acid functionalized polyethers have been developed for biomedical applications due to their ability to chelate iron ions effectively.

Case Study: Hydroxamic Acid Functional Polyethers

Research highlighted the synthesis of hydroxamic acid functional poly(ethylene glycol) (HA-PEG), which showed excellent stability and low dispersity. These polymers can be used for surface coatings and drug delivery systems due to their favorable interaction with metal ions .

Environmental Applications

The ability of hydroxylamines to react with various substrates makes them suitable for environmental applications, including the degradation of pollutants. Their role as reducing agents can facilitate the detoxification of hazardous substances.

Data Summary Table

| Application Area | Compound Used | Key Findings/Results |

|---|---|---|

| Pharmaceutical Synthesis | Hydroxylamine, O-(2-ethoxyethyl)-HCl | Precursor for aminopyrimidine and quinazoline compounds |

| Insecticidal Agents | Hydroxylamine derivatives | Significant activity against Mythimna separata |

| Biomedical Applications | O-alkylhydroxylamines | Nanomolar inhibition of IDO1 in cancer cells |

| Polymer Chemistry | Hydroxamic acid functionalized PEG | Effective iron chelation and biomedical applications |

| Environmental Applications | Hydroxylamines | Potential for pollutant degradation |

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can interact with molecular targets such as proteins and nucleic acids, leading to modifications that affect their function and activity. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatization Efficiency

- PFBHA : Forms stable pentafluorobenzyl oximes with aldehydes/ketones, enhancing electron-capture detection (ECD) or mass spectrometry (MS) sensitivity. Widely used in environmental (air, water) and biological (blood, urine) sample analysis .

- O-(tert-Butyl) : Used in sulfonamide synthesis and as a reagent in controlled redox reactions due to steric hindrance from the bulky tert-butyl group .

- O-(Trimethylsilylethyl) : The trimethylsilyl group improves volatility for gas chromatography (GC) applications .

Physical and Chemical Properties

Research Findings and Trends

- PFBHA Dominance : PFBHA remains the gold standard for carbonyl derivatization due to its electron-deficient aromatic ring, which enhances detection limits .

- Green Chemistry : Solvent-free oximation methods using hydroxylamine hydrochloride under microwave irradiation reduce reaction times (<15 minutes) and improve yields (>80%) .

- Emerging Analogs : Compounds like O-(3-chloro-2-propenyl)-hydroxylamine hydrochloride (90% yield) highlight trends toward high-efficiency synthesis .

Biological Activity

Hydroxylamine, O-(2-ethoxyethyl)-, hydrochloride is a compound that has garnered interest due to its diverse biological activities and applications in both research and industrial settings. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its nucleophilic properties, allowing it to participate in various chemical reactions. It can interact with proteins and nucleic acids, leading to modifications that can significantly affect their function and activity. The compound is often utilized as a reagent in organic synthesis and biochemical studies to modify biomolecules .

Biological Applications

The biological implications of this compound are vast. Below are some notable applications:

- Protein Modification : The compound is frequently used to label proteins through the formation of stable adducts with carbonyl groups. This property is crucial for studying protein interactions and dynamics.

- Nucleic Acid Chemistry : Hydroxylamine derivatives have been employed to modify nucleic acids, impacting their stability and reactivity.

- Antiproliferative Activity : Some derivatives of hydroxylamine have shown potential antiproliferative effects in mammalian cells, particularly through the inhibition of topoisomerase II .

1. Eye Irritation Study

A study assessing the eye irritation potential of hydroxylamine hydrochloride indicated moderate irritation following exposure in rabbits. The mean scores for corneal opacity and conjunctival redness were notable, suggesting that the compound can cause significant ocular effects .

2. Protein Labeling Efficiency

Research comparing various hydroxylamine derivatives demonstrated that this compound exhibited efficient labeling of carbonic anhydrase II (CA-II), a protein involved in CO2 transport and pH regulation. The study utilized fluorescence techniques to quantify the efficiency of labeling .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.